2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is an organic compound with the molecular formula C11H8ClFN2O2. It is a pyrimidine derivative, characterized by the presence of chloro, fluoro, and methoxyphenoxy substituents on the pyrimidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It is known to undergo suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that the compound may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Given its potential to form new carbon-carbon bonds, it may influence a variety of biochemical pathways, particularly those involving the synthesis of new organic compounds .
Pharmacokinetics
Its molecular weight of 25464 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its potential to form new carbon-carbon bonds suggests that it may influence the structure and function of various biomolecules .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may affect the levels of certain metabolites, such as ATP and NADH, thereby impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be actively transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, it can interact with various biomolecules, influencing their activity and function. For instance, in the nucleus, this compound may bind to transcription factors, affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF).
Suzuki-Miyaura coupling: This reaction typically involves palladium catalysts, boronic acids, and bases such as potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyrimidine derivative with a boronic acid .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with similar substituents but different properties due to the presence of a trifluoromethyl group.
2-Chloro-5-fluoro-4-methoxypyrimidine: A closely related compound with a methoxy group instead of a methoxyphenoxy group.
Uniqueness
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and potential pharmaceuticals .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVSNZAAAOJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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